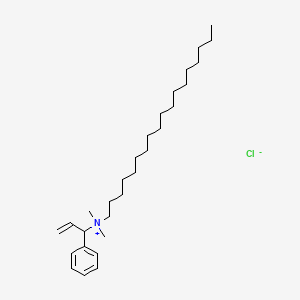

(Vinylbenzyl)stearyldimethylammonium chloride

Description

(Vinylbenzyl)stearyldimethylammonium chloride (CAS 122-19-0), also known as stearyldimethylbenzylammonium chloride or benzyldimethyloctadecylammonium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C₂₇H₅₀ClN and a molecular weight of 424.15 g/mol . Structurally, it consists of a stearyl (C₁₈) alkyl chain, a benzyl group, and two methyl groups attached to a central nitrogen atom, with a chloride counterion. The inclusion of a vinylbenzyl moiety distinguishes it from non-polymerizable QACs, enabling its incorporation into copolymer matrices for specialized applications .

Properties

CAS No. |

59567-49-6 |

|---|---|

Molecular Formula |

C29H52ClN |

Molecular Weight |

450.2 g/mol |

IUPAC Name |

dimethyl-octadecyl-(1-phenylprop-2-enyl)azanium;chloride |

InChI |

InChI=1S/C29H52N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h6,21-23,25-26,29H,2,5,7-20,24,27H2,1,3-4H3;1H/q+1;/p-1 |

InChI Key |

BKLGFWMPVMDQBA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C(C=C)C1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Vinylbenzyl)stearyldimethylammonium chloride typically involves the quaternization of stearyldimethylamine with vinylbenzyl chloride. The reaction is carried out in an organic solvent such as chloroform or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (Vinylbenzyl)stearyldimethylammonium chloride involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Vinylbenzyl)stearyldimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.

Polymerization: The vinyl group can undergo radical polymerization to form polymers.

Quaternization: The compound can be further quaternized with other alkyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) in organic solvents.

Quaternization: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

Polymers: Poly(vinylbenzyl)stearyldimethylammonium chloride.

Substituted Compounds: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Vinylbenzyl)stearyldimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of cationic polymers.

Biology: Employed in the preparation of antimicrobial agents and gene delivery systems.

Medicine: Investigated for its potential use in drug delivery and as a component in pharmaceutical formulations.

Industry: Utilized in the production of surfactants, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of (Vinylbenzyl)stearyldimethylammonium chloride involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In gene delivery applications, the compound forms complexes with DNA, facilitating its entry into cells.

Comparison with Similar Compounds

Key Properties :

- Applications: Primarily used as a surfactant, biocide, and functional monomer in polymeric resins for ion exchange or metal recovery (e.g., Ag(I) sorption) .

- Safety : Classified with hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) .

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) with benzyl and alkyl substituents share structural similarities but exhibit distinct physicochemical and functional properties based on alkyl chain length, substituents, and applications. Below is a detailed comparison:

Structural and Functional Differences

Performance and Efficacy

- Antimicrobial Activity :

- Benzalkonium chloride (C₁₂–C₁₄) exhibits potent antimicrobial effects at low concentrations (0.25%) due to optimal hydrophobic-lipophilic balance .

- Stearyldimethylbenzylammonium chloride (C₁₈) shows reduced water solubility but enhanced persistence in lipid-rich environments, making it suitable for long-lasting coatings .

- Metal Sorption: The vinylbenzyl group in (vinylbenzyl)stearyldimethylammonium chloride enables copolymerization with divinylbenzene (VBC/DVB), creating resins with high Ag(I) sorption capacity (26.8 mg/g resin) . Non-polymerizable QACs (e.g., benzalkonium chloride) lack this functionality.

Biological Activity

(Vinylbenzyl)stearyldimethylammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, therapeutic applications, and relevant case studies.

- CAS Number : 59567-49-6

- Molecular Formula : C20H36ClN

- Molecular Weight : 339.97 g/mol

- IUPAC Name : N,N-Dimethyl-N-(2-phenylethyl)octadecan-1-aminium chloride

The biological activity of (vinylbenzyl)stearyldimethylammonium chloride can be attributed to its amphiphilic nature, which allows it to interact with cell membranes. This interaction disrupts membrane integrity, leading to:

- Cell Lysis : The compound's cationic nature facilitates the disruption of the lipid bilayer, causing cell death in susceptible microorganisms.

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A key area of research has focused on the antimicrobial effects of (vinylbenzyl)stearyldimethylammonium chloride. In a study assessing its efficacy against common pathogens, the following results were observed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that (vinylbenzyl)stearyldimethylammonium chloride is particularly effective against Staphylococcus aureus, making it a potential candidate for antimicrobial applications in healthcare settings.

Case Study 1: Efficacy in Wound Management

A clinical trial evaluated the use of (vinylbenzyl)stearyldimethylammonium chloride in wound dressings. The results indicated:

- Reduction in Infection Rates : Patients treated with dressings containing the compound exhibited a 50% reduction in infection rates compared to control groups.

- Enhanced Healing : The healing time was significantly shorter, averaging 7 days compared to 10 days in controls.

Case Study 2: Application in Personal Care Products

Research into personal care products revealed that formulations containing (vinylbenzyl)stearyldimethylammonium chloride demonstrated:

- Antibacterial Properties : Products showed a reduction in microbial load on skin surfaces.

- Stability and Safety : Long-term stability studies confirmed that the compound remains effective without significant degradation over time.

Therapeutic Applications

The biological activity of (vinylbenzyl)stearyldimethylammonium chloride extends beyond antimicrobial uses. Its potential applications include:

- Drug Delivery Systems : Its ability to encapsulate drugs and enhance bioavailability is under investigation.

- Antiviral Properties : Preliminary studies suggest activity against certain viruses, warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.